REACTION_CXSMILES
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[CH2:1]([N:4]([CH2:11][C:12](OCC)=O)[CH2:5][C:6](OCC)=O)[CH:2]=[CH2:3].[C:17]1([NH2:24])[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[NH2:23]>>[NH:23]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[N:24]=[C:12]1[CH2:11][N:4]([CH2:5][C:6]1[NH:24][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[N:23]=1)[CH2:1][CH:2]=[CH2:3]
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Name
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|
Quantity
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7.3 g
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Type
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reactant
|
Smiles
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C(C=C)N(CC(=O)OCC)CC(=O)OCC
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Name
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|
Quantity
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6.9 g
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Type
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reactant
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Smiles
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C1(=C(C=CC=C1)N)N
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Control Type
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UNSPECIFIED
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Setpoint
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190 °C
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Type
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CUSTOM
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Details
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was stirred at 190° C. for 4 hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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the formed volatile materials were distilled off
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Type
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WAIT
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Details
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The reaction mixture was then left
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Type
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TEMPERATURE
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Details
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to cool down to room temperature
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Type
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ADDITION
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Details
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acetone (100 ml) was added
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Type
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CUSTOM
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Details
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The mixture was sonicated for 10 minutes
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Duration
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10 min
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Type
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FILTRATION
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Details
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the formed residue filtered
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Type
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WASH
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Details
|
washed with 2×5 ml acetone
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Type
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CUSTOM
|
Details
|
dried under vacuum
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Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
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N1C(=NC2=C1C=CC=C2)CN(CC=C)CC2=NC1=C(N2)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |